Salvianolicacid A

Description

Overview of Salvianolic Acid A's Research Significance

Salvianolic acid A (SAA) stands out as one of the most abundant and potent antioxidative components isolated from Danshen. mdpi.com Its significance in biomedical research is underscored by a wide array of reported pharmacological benefits, including but not limited to, cardiovascular protection, anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. spandidos-publications.combohrium.com The compound's ability to modulate multiple signaling pathways is a key area of interest, suggesting a holistic therapeutic approach rather than targeting a single molecular entity. nih.gov This multi-target characteristic is a hallmark of many natural products and is a driving force behind the extensive research into SAA's mechanisms of action. mdpi.comnih.gov

Contextualization within Natural Product Research and Traditional Medicine Systems

For centuries, Danshen has been a cornerstone of Traditional Chinese Medicine (TCM), primarily utilized for treating cardiovascular ailments. mdpi.comnih.gov Salvianolic acid A, as a principal water-soluble ingredient of Danshen, represents a bridge between traditional wisdom and modern scientific validation. spandidos-publications.comresearchgate.net Natural products, like SAA, are considered a rich source for drug discovery, offering evolutionarily optimized chemical structures with diverse biological activities. nih.gov The investigation of SAA is a prime example of how researchers are delving into the molecular basis of traditional remedies to identify and characterize the active compounds responsible for their therapeutic effects. mdpi.comresearchgate.net This approach not only validates traditional use but also opens new avenues for developing evidence-based therapies. frontiersin.org

Scope and Objectives of Salvianolic Acid A Research

The primary goals of SAA research are to elucidate its mechanisms of action and to explore its full therapeutic potential. Current investigations are focused on understanding how SAA exerts its effects at a molecular level, including its interactions with various proteins and signaling pathways. mdpi.com A significant area of research is its role in cardiovascular protection, including its antiplatelet, antithrombotic, and microcirculation-improving properties. mdpi.combohrium.com Furthermore, its neuroprotective effects in conditions like cerebral ischemia-reperfusion injury are being actively studied. mdpi.comnih.gov In oncology, research is centered on SAA's ability to inhibit tumor growth, induce apoptosis, and even sensitize cancer cells to conventional chemotherapy drugs. nih.govnih.govimrpress.com The overarching objective is to build a solid scientific foundation that could lead to the clinical application of SAA in treating a range of complex diseases.

Detailed Research Findings

Pharmacological Activities

Salvianolic acid A has demonstrated a broad spectrum of pharmacological activities in numerous preclinical studies. These activities form the basis of its therapeutic potential.

| Pharmacological Activity | Key Research Findings |

| Cardioprotective | Improves microcirculation, and possesses antiplatelet and antithrombotic properties. mdpi.combohrium.com It has been shown to protect against myocardial ischemia-reperfusion injury. frontiersin.org |

| Neuroprotective | Exhibits protective effects against cerebral ischemia-reperfusion injury by reducing apoptosis and inflammation. nih.govfrontiersin.org It may also improve cognitive impairment following such injuries. nih.gov |

| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators. frontiersin.org Studies have shown its potential in mitigating inflammation in conditions like osteoarthritis. frontiersin.orgdovepress.comnih.gov |

| Antioxidant | Recognized as the most potent antioxidant among the compounds isolated from Danshen. mdpi.com This activity is central to its protective effects in various disease models. frontiersin.org |

| Anticancer | Demonstrates the ability to inhibit the proliferation of various cancer cells, induce apoptosis, and suppress tumor cell migration and invasion. spandidos-publications.comfrontiersin.org It has also been found to reverse resistance to certain chemotherapy drugs. frontiersin.org |

| Anti-fibrotic | Shows potential in ameliorating fibrosis in organs such as the kidneys. researchgate.net |

Investigated Signaling Pathways

The multi-target nature of Salvianolic acid A is evident from the variety of signaling pathways it has been shown to modulate.

| Signaling Pathway | Role in Disease and Modulation by SAA |

| NF-κB Pathway | A key regulator of inflammation. SAA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines. frontiersin.orgdovepress.comnih.gov |

| MAPK Pathways (e.g., p38, JNK) | Involved in cellular stress responses, inflammation, and apoptosis. SAA has been observed to inhibit the activation of p38 and JNK signaling pathways. frontiersin.orgdovepress.com |

| PI3K/Akt Pathway | Crucial for cell survival, proliferation, and growth. SAA has been found to attenuate this pathway, which is often overactive in cancer. mdpi.comfrontiersin.org |

| PKA/CREB/c-Fos Pathway | Implicated in neuronal survival and plasticity. SAA has been shown to regulate this pathway, contributing to its neuroprotective effects. nih.gov |

| c-MET/Akt/mTOR Pathway | Involved in cell growth, proliferation, and survival. SAA can block this axis, which is relevant to overcoming chemotherapy resistance in certain cancer cells. nih.gov |

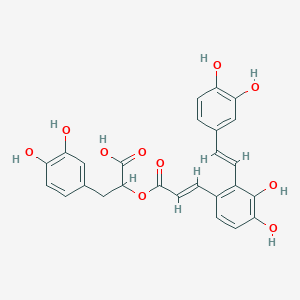

Structure

3D Structure

Properties

Molecular Formula |

C26H22O10 |

|---|---|

Molecular Weight |

494.4 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+ |

InChI Key |

YMGFTDKNIWPMGF-AGYDPFETSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O |

Synonyms |

salvianolic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Synthesis Approaches for Salvianolic Acid a

Elucidation of Natural Biosynthetic Routes

The natural production of salvianolic acid A in plants involves complex metabolic pathways that are the subject of ongoing research. Understanding these routes is critical for developing strategies to enhance its yield from natural sources.

The biosynthesis of salvianolic acid A is rooted in the phenylpropanoid and tyrosine-derived metabolic pathways. tandfonline.com These pathways produce precursor compounds that serve as the building blocks for a variety of phenolic acids. mdpi.com The primary precursors for the core structure are L-phenylalanine and L-tyrosine. tandfonline.commdpi.com While the complete pathway from these initial precursors to the final complex structure of all salvianolic acids is not fully elucidated, it is understood that simpler phenolic acids like rosmarinic acid act as key intermediates. mdpi.com It has been speculated that salvianolic acid A may be formed from the synthesis of salvianolic acid F and danshensu (B613839). mdpi.com

More recently, a novel multienzyme cascade system for the efficient biosynthesis of SAA has been developed, demonstrating a potential pathway starting from the cost-effective and stable substrate, L-tyrosine. nih.govacs.org This biocatalytic route avoids the low concentration issues associated with plant extraction and the stereoisomer challenges of chemical synthesis. nih.gov A four-enzyme system was constructed to convert L-tyrosine into (R)-(+)-salvianolic acid A, achieving a high yield. nih.gov The process involves two distinct pathways for organizing the enzymatic reactions to manage unstable intermediates and optimize conditions. acs.org

The enzymes and reaction steps in this engineered biosynthetic pathway are detailed below:

| Enzyme | Abbreviation | Source Organism | Function in SAA Synthesis |

| L-amino acid deaminase | Pvml-AAD | Proteus vulgaris | Converts L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). nih.govacs.org |

| D-lactate dehydrogenase | Pad-LDH | Pediococcus acidilactici | Stereoselectively reduces a keto group to form a chiral α-hydroxycarboxylic acid, essential for producing the correct SAA isomer. nih.govacs.org |

| 4-hydroxyphenylacetate 3-hydroxylase | EcHpaBC | Escherichia coli | Performs the ortho-hydroxylation of the phenol (B47542) ring. nih.govacs.org |

| Formate dehydrogenase | MvFDH | Mycobacterium vaccae N10 | Used for the regeneration of the cofactor NADH, which is required by the dehydrogenase enzyme. nih.govacs.org |

Using this in vitro multienzyme system, researchers achieved a conversion of 100 mM of L-tyrosine into 81.7 mM of salvianolic acid A, representing a yield of 81.7%. acs.org

To overcome the low natural abundance of salvianolic acids in Salvia miltiorrhiza, various genetic engineering strategies have been explored to enhance their production in cell and tissue cultures. who.int These strategies often involve the manipulation of key enzymatic and regulatory genes in the biosynthetic pathways.

Overexpression of transcription factors, which act as master regulators for entire metabolic pathways, is a common approach. The overexpression of the R2R3-MYB transcription factor SmMYB98 in S. miltiorrhiza hairy roots has been shown to promote the biosynthesis of both tanshinones and salvianolic acids, including SAA. who.intnih.gov Similarly, the ectopic expression of the Arabidopsis transcription factor AtPAP1 has been used to increase the production of phenolic acids. oup.com

Another successful strategy is the overexpression of specific genes encoding rate-limiting enzymes in the pathway. Introducing and overexpressing genes for rosmarinic acid synthase (RAS) and a cytochrome P450-dependent monooxygenase (CYP98A14) into S. miltiorrhiza hairy roots resulted in a significant increase (up to over 3-fold) in the content of phenolic acids. nih.gov Dual-luciferase assays have confirmed that SmMYB98 can significantly activate the transcription of SmRAS1, linking regulatory and biosynthetic gene manipulation. nih.gov

These genetic manipulation techniques demonstrate the potential to create engineered plant systems for the high-yield, sustainable production of salvianolic acid A and related compounds.

| Genetic Target | Strategy | Host System | Outcome |

| SmMYB98 (R2R3-MYB TF) | Overexpression | S. miltiorrhiza hairy roots | Enhanced accumulation of salvianolic acids (including SAA) and tanshinones. who.intnih.gov |

| RAS (rosmarinic acid synthase) | Overexpression | S. miltiorrhiza hairy roots | Higher content of phenolic acids (up to >3-fold increase). nih.gov |

| CYP98A14 (cytochrome P450) | Overexpression | S. miltiorrhiza hairy roots | Higher content of phenolic acids (up to >3-fold increase). nih.gov |

| AtPAP1 (Transcription Factor) | Ectopic Expression | S. miltiorrhiza plant | Increased production of salvianolic acid B, demonstrating pathway modulation. oup.com |

Precursor Identification and Enzymatic Mechanisms

Total Synthesis Methodologies of Salvianolic Acid A

The chemical synthesis of salvianolic acid A provides an alternative to extraction from natural sources, offering the potential for scalability and the creation of novel analogs for research. sioc.ac.cn However, the molecule's structural complexity, including multiple chiral centers, makes its total synthesis a significant chemical challenge.

A primary challenge in the synthesis of salvianolic acid A is achieving the correct stereochemistry. The natural compound is the (R)-(+)-isomer, but conventional chemical synthesis methods often produce a racemic mixture of both isomers, which requires difficult and costly separation procedures. nih.gov Therefore, the development of stereoselective synthetic routes is a key focus of research.

One successful approach has been the formal synthesis of (+)-salvianolic acid A using a (BT)S directed C–H olefination as the key strategic step. researchgate.net This method allows for precise control over the formation of specific chemical bonds, guiding the synthesis toward the desired isomer. Other powerful reactions used in the synthesis of related complex polyphenols, which can be applied to SAA, include the Wittig reaction for achieving specific Z-stereoselectivity in double bonds and intramolecular cyclization reactions to form complex ring structures. nih.govrsc.org

Strategies for Stereoselective Synthesis

Optimization of Extraction and Purification for Research Applications

For many research applications, salvianolic acid A is obtained by extraction from its primary natural source, Salvia miltiorrhiza. Optimizing the extraction and subsequent purification processes is essential to obtain high-purity compounds efficiently.

The typical process begins with solvent extraction from the plant material, followed by purification using various chromatographic techniques. researchgate.net A dynamic extraction process has been optimized, with the best results achieved under specific conditions: an extraction temperature of 80°C, a solvent multiple of 10 times the material volume, and an extraction time of 150 minutes. nih.gov Such dynamic methods can improve efficiency and reduce solvent consumption compared to static extraction. nih.gov

Following crude extraction, purification is necessary to isolate salvianolic acid A from other related compounds. High-speed counter-current chromatography (HSCCC) has been used effectively for this purpose. researchgate.net Using a two-phase solvent system of n-hexane-ethyl acetate-methanol-water, researchers successfully isolated salvianolic acid A with a purity of 96.67%. researchgate.net Another common and effective method is chromatography using macroporous adsorption resins. researchgate.net An optimized process using AB-8 resin, eluting with 40% ethanol (B145695), was shown to be stable and feasible for purifying phenolic acids from S. miltiorrhiza. researchgate.net

| Parameter | Optimized Condition | Method | Reference |

| Extraction Temperature | 80 °C | Dynamic Solvent Extraction | nih.gov |

| Extraction Time | 150 minutes | Dynamic Solvent Extraction | nih.gov |

| Solvent to Material Ratio | 10x | Dynamic Solvent Extraction | nih.gov |

| Purification Technique 1 | High-Speed Counter-Current Chromatography (HSCCC) | Chromatography | researchgate.net |

| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) | Chromatography | researchgate.net |

| Purification Technique 2 | Macroporous Adsorption Resin (AB-8) | Chromatography | researchgate.net |

| Resin Elution Solvent | 40% Ethanol | Chromatography | researchgate.net |

Advanced Chromatographic Techniques for High Purity (e.g., HPLC, UPLC, HSCCC)

The purification of Salvianolic acid A (Sal A) presents a significant challenge due to its low concentration in natural sources and the presence of numerous structurally similar impurities, such as salvianolic acid B (Sal B) and rosmarinic acid. nih.govrhhz.net To achieve the high purity required for research and potential therapeutic applications, advanced chromatographic techniques are indispensable. These methods leverage subtle differences in the physicochemical properties of Sal A and its related compounds to achieve effective separation.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone technique for the final purification of Sal A, capable of yielding very high purity levels. nih.gov This method relies on a high-pressure system to pass a solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of compounds between the two phases.

For Sal A purification, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase. nih.govrhhz.net The mobile phase usually consists of an aqueous solution containing a small percentage of an organic modifier like acetonitrile (B52724) and an acid, such as formic acid. The acidic modifier helps to suppress the ionization of the phenolic acid groups, leading to better peak shape and improved separation. frontiersin.org Researchers have successfully used preparative HPLC following initial purification steps (e.g., sephadex chromatography) to obtain Sal A with purity suitable for use as a certified reference material. nih.govrhhz.net

Table 1: Example of Preparative HPLC Conditions for Salvianolic Acid A Purification

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (20 mm × 250 mm, 5 μm) | nih.govrhhz.net |

| Mobile Phase | Acetonitrile and 0.1% (v/v) formic acid aqueous solution (30:70, v/v) | nih.govrhhz.net |

| Column Temperature | 25 °C | nih.govrhhz.net |

| Detection | Diode Array Detector (DAD) | rhhz.net |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 μm). This enhancement results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. ljmu.ac.uk While primarily used for the rapid quantification and analysis of Sal A in complex mixtures like herbal extracts and biological samples, the principles of UPLC underscore its potential for high-purity preparative work. frontiersin.orgnih.gov UPLC systems can effectively separate Sal A from other closely related phenolic acids within minutes. frontiersin.org The optimized conditions often involve a reversed-phase C18 column and a gradient elution with an acidified mobile phase, similar to HPLC, which is critical for achieving sharp, symmetrical peaks. frontiersin.orgljmu.ac.uk

Table 2: Example of UPLC Conditions for Salvianolic Acid A Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters HSS T3 C18 (1.8 μm, 100 mm × 2.1 mm) | frontiersin.org |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | frontiersin.org |

| Flow Rate | 0.3 mL/min | ljmu.ac.uk |

| Column Temperature | 20 °C | ljmu.ac.uk |

| Detection | Tandem Mass Spectrometry (MS/MS) | frontiersin.org |

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a unique form of liquid-liquid partition chromatography that eliminates the need for a solid stationary support, thereby preventing the irreversible adsorption of the sample onto the column. nih.govcreative-proteomics.com This technique is particularly well-suited for separating components from complex crude extracts. For the purification of water-soluble compounds like salvianolic acids, HSCCC has proven to be a highly effective and cost-efficient method. nih.govnih.gov

The process involves a two-phase solvent system, where one phase acts as the stationary phase and the other as the mobile phase. The successful separation hinges on selecting a solvent system that provides an ideal partition coefficient (K) for the target compounds. nih.govresearchgate.net Studies have demonstrated the successful isolation of Sal A and Sal B from Salvia miltiorrhiza crude extract using a two-phase system composed of n-hexane-ethyl acetate-methanol-water. nih.govresearchgate.net By optimizing parameters such as the solvent system composition, flow rate, and rotational speed, researchers have achieved purities of Sal A exceeding 96%. nih.govresearchgate.net

Table 3: Example of HSCCC Conditions for Salvianolic Acid A Purification

| Parameter | Condition | Reference |

|---|---|---|

| Solvent System | n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) | nih.govresearchgate.net |

| Mobile Phase | Lower aqueous phase | nih.gov |

| Flow Rate | 1.7 mL/min | nih.gov |

| Revolution Speed | 850 rpm | nih.gov |

| Result | 4.27 mg of Sal A (96.67% purity) from 260 mg of crude sample | nih.govresearchgate.net |

Emerging Separation Technologies for Salvianolic Acid A

Beyond established chromatographic methods, research into novel and more efficient separation technologies is ongoing. These emerging techniques aim to improve yield, reduce solvent consumption, and streamline the purification process.

Macroporous Resin Chromatography: While widely used, the application of macroporous resins continues to be refined for the selective enrichment of salvianolic acids. These resins can effectively capture phenolic compounds from large volumes of crude aqueous extract. researchgate.net By using a gradient elution, typically with increasing concentrations of ethanol in water, different salvianolic acids can be selectively desorbed. This step is crucial for pre-purification, concentrating the target compounds and removing a significant portion of impurities before final polishing with techniques like HPLC. researchgate.netresearchgate.net

Ionic Liquid-Modified Silica (B1680970): The use of novel adsorbent materials represents a significant area of development. Ionic liquid-modified silica gels have been explored for the separation of water-soluble phenolic acids from Salvia miltiorrhiza. mdpi.com These modified materials can exhibit unique selectivity and adsorption capacities for target compounds like Sal A, offering an alternative to traditional stationary phases. mdpi.com

Expanded Bed Adsorption Chromatography (EBA): EBA is an innovative technique that allows for the direct capture of target molecules from unclarified crude extracts in a single step. This method integrates extraction, concentration, and purification, potentially reducing processing time and improving recovery. An in-situ method using EBA has been introduced to extract and separate salvianolic acid B with a high recovery rate, suggesting its potential applicability for Salvianolic acid A. mdpi.com

Membrane Separation Technologies: Membrane-based techniques offer a solvent-free or solvent-reduced alternative for separation. Ultrasonic-assisted nanofiltration (UANS) is an innovative technology that has been applied to recover salvianolic acid B from processing wastewater. nih.gov This method uses nanofiltration membranes in conjunction with ultrasonic waves to improve separation efficiency, enabling the orderly separation of phenolic acids with similar structures. nih.gov Given the structural similarities, this technology holds promise for the separation and purification of Salvianolic acid A as well.

Electrodialysis: Electrodialysis is another membrane-based process that uses an electric potential to move ions across a semipermeable membrane. This technique has been investigated for the recovery and purification of rosmarinic acid, demonstrating its potential as a green technology for separating charged phenolic compounds like Salvianolic acid A from complex mixtures. mdpi.com

Preclinical Investigations of Salvianolic Acid A S Biological Activities and Mechanistic Actions

In Vitro Mechanistic Studies of Salvianolic Acid A

In vitro research has been instrumental in dissecting the specific cellular and molecular targets of Salvianolic Acid A. These studies, conducted on a variety of cell lines, have revealed its capacity to modulate fundamental cellular processes, including signaling pathways, apoptosis, proliferation, migration, inflammation, oxidative stress, and fibrotic processes.

Cellular Signaling Pathway Modulation

Salvianolic Acid A has been shown to exert its effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states.

MAPK Pathway: In diffuse large B-cell lymphoma (DLBCL) cells, SalA has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway by increasing the phosphorylation of c-Jun N-terminal kinase (JNK) while decreasing the phosphorylation of p38 and ERK. researchgate.net This modulation contributes to its anti-proliferative effects. researchgate.net Similarly, in oral squamous cell carcinoma cells, SalA was found to inhibit the Raf/MEK/ERK pathway, which in turn regulated the expression of matrix metalloproteinase-2 (MMP-2). spandidos-publications.com In mouse chondrocytes, SalA significantly inhibited the phosphorylation of JNK, ERK1/2, and p38, suggesting a protective role against inflammation-related apoptosis. nih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another key target of SalA. In various cancer cell lines, including breast cancer and leukemia cells, SalA has demonstrated the ability to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. spandidos-publications.com It has been shown to decrease the expression of phosphorylated Akt (p-Akt) in leukemia cells. ijbs.com Furthermore, in A549 lung cancer cells, SalA up-regulated the phosphorylation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, leading to reduced invasive capabilities. ijbs.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation and cell survival, is also modulated by SalA. In a model of osteoarthritis, SalA was found to inhibit the activation of the NF-κB pathway in mouse chondrocytes by preventing the nuclear translocation of the p65 subunit. nih.govfrontiersin.org This inhibition contributes to its anti-inflammatory and anti-apoptotic effects. nih.govfrontiersin.org Studies in HK-2 cells also showed that SalA could inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. nih.gov In BV2 microglia, SalA was shown to decrease the phosphorylation of NF-κB p65 and IκBα, key steps in the activation of this pathway. magtechjournal.com

| Signaling Pathway | Key Proteins Modulated | Observed Effect | Cell Line/Model |

|---|---|---|---|

| MAPK | ↑ p-JNK, ↓ p-p38, ↓ p-ERK | Inhibition of proliferation | Diffuse Large B-cell Lymphoma (DLBCL) researchgate.net |

| MAPK | ↓ p-RAF, ↓ p-MEK1/2, ↓ p-ERK1/2 | Reduced MMP-2 expression and metastasis | Oral Squamous Carcinoma (SCC-25, SCC-9) ijbs.com |

| MAPK | ↓ p-JNK, ↓ p-ERK1/2, ↓ p-p38 | Protection from inflammation-related apoptosis | Mouse Chondrocytes nih.gov |

| PI3K/Akt | ↓ p-Akt | Reduced proliferation | Leukemia cells (KG-1, THP-1, Kasumi-1) ijbs.com |

| PI3K/Akt | ↑ p-PTEN | Suppression of PI3K/Akt signaling, reduced invasion | A549 Lung Cancer Cells ijbs.com |

| NF-κB | ↓ Nuclear translocation of p65 | Anti-inflammatory and anti-apoptotic effects | Mouse Chondrocytes nih.govfrontiersin.org |

| NF-κB | ↓ Phosphorylation of NF-κB p65 and IκBα | Reduced inflammatory response | BV2 Microglia magtechjournal.com |

Cellular Apoptosis Regulation

Salvianolic Acid A has been demonstrated to induce or regulate apoptosis, the process of programmed cell death, in various pathological contexts, particularly in cancer cells.

Modulation of Bcl-2 Family Proteins: A key mechanism of SalA-induced apoptosis involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Studies have shown that SalA can decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax and Bak. spandidos-publications.comijbs.com In resistant MCF-7 breast cancer cells, SalA induced apoptosis by up-regulating Bax and down-regulating Bcl-2. ijbs.com Similarly, in KG-1, THP-1, and Kasumi-1 leukemia cells, SalA treatment led to an upregulation of Bak and a decrease in Bcl-xl. semanticscholar.org

Activation of Caspases and PARP Cleavage: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. SalA treatment has been shown to trigger the caspase cascade. spandidos-publications.com Specifically, it activates initiator caspases like caspase-9 and effector caspases such as caspase-3. spandidos-publications.com In MCF-7 cells, SalA increased the levels of cleaved-caspase 9 and cleaved-caspase 3. spandidos-publications.com The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), an event that was observed in leukemia cells following SalA treatment. semanticscholar.org

Mitochondrial Pathway of Apoptosis: SalA can induce apoptosis through the mitochondrial pathway. This is evidenced by its ability to cause a loss of mitochondrial membrane potential (ΔΨm). ajol.infobioline.org.br The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates the caspase cascade. spandidos-publications.com In small cell lung cancer (SCLC) cells, SalA was shown to cause a substantial loss of mitochondrial membrane potential. ajol.infobioline.org.br

DNA Damage: SalA has also been found to induce DNA fragmentation, another characteristic feature of apoptosis. ajol.infobioline.org.br In SCLC cells, gel electrophoresis revealed that SalA induced dose-dependent DNA fragmentation. bioline.org.br

| Apoptotic Mechanism | Key Molecular Events | Cell Line/Model |

|---|---|---|

| Bcl-2 Family Regulation | ↓ Bcl-2, ↑ Bax, ↑ Bak | MCF-7 Breast Cancer, Leukemia (KG-1, THP-1, Kasumi-1) spandidos-publications.comijbs.comsemanticscholar.org |

| Caspase Activation | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 | MCF-7 Breast Cancer, Leukemia (KG-1, THP-1, Kasumi-1) spandidos-publications.comsemanticscholar.org |

| PARP Cleavage | ↑ Cleaved PARP | Leukemia (KG-1, THP-1, Kasumi-1) semanticscholar.org |

| Mitochondrial Disruption | Loss of Mitochondrial Membrane Potential (ΔΨm) | Small Cell Lung Cancer (SCLC) ajol.infobioline.org.br |

| DNA Damage | DNA Fragmentation | Small Cell Lung Cancer (SCLC) ajol.infobioline.org.br |

Cellular Proliferation and Migration Modalities

Salvianolic Acid A has been shown to inhibit the proliferation and migration of various cell types, particularly cancer cells and vascular smooth muscle cells.

Inhibition of Cancer Cell Proliferation and Migration: In vitro studies have demonstrated that SalA can suppress the proliferation of several cancer cell lines, including breast cancer, oral squamous cell carcinoma, and leukemia cells. spandidos-publications.com It has also been shown to inhibit the migration and invasion of cancer cells. For instance, in SCC-9 oral squamous cell carcinoma cells, SalA reduced cell migration by decreasing the expression of MMP-2. spandidos-publications.com In MCF-7 breast cancer cells, SalA inhibited migration and invasion by preventing the epithelial-to-mesenchymal transition (EMT), as indicated by increased E-cadherin expression and reduced vimentin (B1176767) and N-cadherin levels. spandidos-publications.com

Modulation of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: SalA has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF-BB). mdpi.com This inhibitory effect is associated with cell cycle arrest. mdpi.com The underlying mechanism involves the inhibition of the PDGFRβ-ERK1/2 signaling cascade activated by PDGF-BB. mdpi.com

Effects on Fibroblast Proliferation: In NIH/3T3 fibroblasts, SalA at certain concentrations was found to inhibit cell proliferation without affecting cell viability. nih.govnih.gov

| Cell Type | Effect | Mechanism |

|---|---|---|

| Cancer Cells (Breast, Oral Squamous, Leukemia) | Inhibition of proliferation and migration/invasion | ↓ MMP-2 expression, Prevention of EMT spandidos-publications.com |

| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of PDGF-BB induced proliferation and migration | Cell cycle arrest, Inhibition of PDGFRβ-ERK1/2 signaling mdpi.com |

| NIH/3T3 Fibroblasts | Inhibition of proliferation | Not fully elucidated nih.govnih.gov |

Anti-inflammatory Cellular Responses

Salvianolic Acid A exhibits significant anti-inflammatory properties in various in vitro models by targeting key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators: SalA has been shown to reduce the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in different cell types. nih.govfrontiersin.org In a model of osteoarthritis, SalA inhibited the IL-1β-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in mouse chondrocytes. nih.govfrontiersin.org Similarly, in LPS-stimulated HK-2 cells, SalA attenuated the secretion of pro-inflammatory cytokines. bohrium.com

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of SalA are mediated through the inhibition of key signaling pathways like NF-κB and MAPK. nih.govfrontiersin.orgbohrium.com By inhibiting the activation of these pathways, SalA can down-regulate the expression of a wide range of inflammatory genes. For instance, in LPS-induced BV2 microglial cells, SalA was found to reduce the release of inflammatory factors by inhibiting the NF-κB signaling pathway. magtechjournal.com

| Cell/Tissue Model | Inflammatory Stimulus | Inhibited Mediators | Affected Signaling Pathway |

|---|---|---|---|

| Mouse Chondrocytes | IL-1β | NO, PGE2, iNOS, COX-2, TNF-α, IL-6 nih.govfrontiersin.org | NF-κB, MAPK nih.govfrontiersin.org |

| HK-2 Cells | LPS | Pro-inflammatory cytokines bohrium.com | NF-κB, p38 MAPK bohrium.com |

| BV2 Microglia | LPS | Inflammatory factors magtechjournal.com | NF-κB magtechjournal.com |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Salvianolic Acid A is a potent antioxidant capable of mitigating oxidative stress through various mechanisms.

Direct Radical Scavenging: SalA has demonstrated a strong capacity to directly scavenge a variety of reactive oxygen species (ROS). tandfonline.comtandfonline.com In cell-free systems, it has been shown to effectively scavenge superoxide (B77818) anions, hydroxyl radicals, and DPPH radicals. tandfonline.comtandfonline.com

Cellular Antioxidant Effects: In cellular models, SalA has been shown to reduce intracellular ROS levels. tandfonline.comtandfonline.com For example, in cardiomyocytes subjected to hypoxia/reoxygenation (H/R), SalA remarkably decreased dihydroethidium (B1670597) and dichlorofluorescein fluorescence, which are indicators of ROS production. tandfonline.comtandfonline.com This antioxidant effect contributes to its cytoprotective action, as evidenced by increased cell viability and mitochondrial membrane potential in these cells. tandfonline.comtandfonline.com

Activation of the Nrf2/HO-1 Pathway: A key mechanism underlying the antioxidant effects of SalA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.gov Nrf2 is a master regulator of the antioxidant response. Studies have shown that SalA can increase the expression of Nrf2 and HO-1. nih.gov The protective effects of SalA against oxidative stress and apoptosis in intestinal ischemia-reperfusion injury have been partially attributed to the activation of this pathway. nih.gov

| Antioxidant Mechanism | Specific Action | Model System |

|---|---|---|

| Direct Radical Scavenging | Scavenging of superoxide anions, hydroxyl radicals, DPPH radicals | Cell-free systems tandfonline.comtandfonline.com |

| Cellular ROS Reduction | Decreased dihydroethidium and dichlorofluorescein fluorescence | Cardiomyocytes (Hypoxia/Reoxygenation model) tandfonline.comtandfonline.com |

| Nrf2/HO-1 Pathway Activation | Increased expression of Nrf2 and HO-1 | Intestinal Ischemia-Reperfusion Injury Model nih.gov |

Anti-fibrotic Cellular Actions

Salvianolic Acid A has demonstrated significant anti-fibrotic effects in various in vitro models of fibrosis, primarily by targeting fibroblasts and hepatic stellate cells.

Inhibition of Fibroblast Proliferation and Collagen Synthesis: In NIH/3T3 fibroblasts, SalA has been shown to inhibit cell proliferation. nih.govnih.gov More importantly, it can inhibit the synthesis of collagen, a major component of the extracellular matrix that accumulates excessively in fibrotic tissues. nih.govnih.gov Specifically, SalA was found to decrease the intracellular collagen synthesis rate and reduce the mRNA expression of α(1)I pro-collagen. nih.govnih.gov

Inhibition of Hepatic Stellate Cell (HSC) Activation: The activation of HSCs is a key event in the development of liver fibrosis. While much of the research on HSCs has focused on Salvianolic acid B, the general anti-fibrotic properties of salvianolic acids suggest a potential role for SalA in this area as well. Studies on other salvianolic acids have shown they can inhibit HSC activation and collagen production. mdpi.comfao.org

Modulation of TGF-β1/Smad Signaling: The transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway is a major pro-fibrotic pathway. SalA has been shown to inhibit this pathway, which contributes to its anti-fibrotic effects. e-century.us In a rat model of renal fibrosis, SalA was found to inhibit the TGF-β1/Smad signaling pathway, leading to reduced fibrosis. e-century.us

| Cell Type/Model | Anti-fibrotic Effect | Underlying Mechanism |

|---|---|---|

| NIH/3T3 Fibroblasts | Inhibition of proliferation and collagen synthesis | ↓ α(1)I pro-collagen mRNA expression nih.govnih.gov |

| Rat Model of Renal Fibrosis | Repression of renal fibrosis | Inhibition of TGF-β1/Smad signaling pathway e-century.us |

| Oral Mucosal Fibroblasts | Inhibition of collagen accumulation and procollagen (B1174764) gene transcription | Inhibition of AKT and ERK MAPK pathways mdpi.com |

Receptor and Enzyme Target Identification (e.g., Transgelin, Actin, MMPs)

Salvianolic acid A (SAA) exerts its diverse biological effects by interacting with multiple molecular targets, including key structural proteins and enzymes involved in tissue remodeling and disease pathogenesis. Research has identified transgelin, actin, and matrix metalloproteinases (MMPs) as direct targets.

Transgelin and Actin Interaction: A significant discovery in the cardiovascular field is the identification of the transgelin-actin complex as a target for SAA. nih.govnih.gov Chemical biology methods, validated by Biacore analysis and microscale thermophoresis, have shown that SAA physically binds to both transgelin and actin. nih.govnih.gov This interaction is not merely binding; SAA acts to stabilize the transgelin-actin complex, functioning like a "rope" to link the two proteins. nih.gov This stabilization enhances the bundling of F-actin and modulates the reorganization of the actin cytoskeleton. nih.govnih.gov The functional consequence of this action is an enhancement of vascular smooth muscle cell contractility, which improves coronary artery blood flow. nih.govnih.gov Studies using transgelin knockout mice have further validated this target, as the myocardial protective effects of SAA were significantly diminished in these animals. nih.govnih.gov In breast cancer cells, SAA has been shown to decrease the expression of transgelin 2 (TAGLN2), which is implicated in paclitaxel (B517696) resistance. spandidos-publications.comfrontiersin.orgfrontiersin.org

Matrix Metalloproteinases (MMPs) Inhibition: Salvianolic acid A has been characterized as a potent inhibitor of matrix metalloproteinases, particularly MMP-9. researchgate.netplos.org In enzymatic kinetic analyses, SAA was identified as the strongest competitive inhibitor of MMP-9 among seven phenolic acids isolated from Salvia miltiorrhiza. researchgate.netplos.org This inhibitory action is crucial in various pathological processes. For instance, in the context of cardiac remodeling in hypertensive rats, SAA's inhibition of MMP-9 leads to reduced cardiac fibrosis and hypertrophy. researchgate.netplos.org The compound has also been shown to reduce MMP-2 expression in oral squamous cell carcinoma cells and inhibit both MMP-2 and MMP-9 activity in nasopharyngeal carcinoma cells, thereby preventing migration and invasion. spandidos-publications.com In the context of osteoarthritis, SAA significantly suppresses the expression of MMP-1, MMP-3, and MMP-13, which are key enzymes in cartilage degradation. dovepress.comnih.govfrontiersin.orgnih.gov This inhibition helps preserve the extracellular matrix of chondrocytes. nih.govfrontiersin.org Furthermore, SAA's ability to inhibit MMP-9 is considered a mechanism for protecting the blood-brain barrier. medchemexpress.com

Other Receptor and Enzyme Targets: Beyond these specific examples, SAA is known to interact with other targets. It has been identified as an endothelin A receptor (ETAR) antagonist, which contributes to its inhibitory effects on tumor cell proliferation. spandidos-publications.com Additionally, it can inhibit the c-mesenchymal-to-epithelial transition factor (c-MET), which is involved in tumor invasion. spandidos-publications.com

Table 1: Identified Molecular Targets of Salvianolic Acid A

| Target | Finding | Associated Pathology | References |

|---|---|---|---|

| Transgelin-Actin Complex | Physically binds to and stabilizes the complex, enhancing F-actin bundling and smooth muscle contractility. | Myocardial Ischemia | nih.gov, nih.gov |

| Transgelin 2 (TAGLN2) | Downregulates expression, reversing paclitaxel resistance. | Breast Cancer | spandidos-publications.com, frontiersin.org, frontiersin.org |

| MMP-9 | Acts as a potent, competitive inhibitor. | Cardiac Remodeling, Cancer, Blood-Brain Barrier Disruption | researchgate.net, plos.org, medchemexpress.com |

| MMP-2 | Reduces expression and activity. | Cancer | spandidos-publications.com, frontiersin.org |

| MMP-1, MMP-3, MMP-13 | Inhibits expression, preventing cartilage matrix degradation. | Osteoarthritis | dovepress.com, nih.gov, researchgate.net, frontiersin.org, nih.gov |

| Endothelin A Receptor (ETAR) | Acts as an antagonist, inhibiting tumor cell proliferation. | Cancer | spandidos-publications.com |

| c-MET | May inhibit the factor, reducing tumor invasion. | Cancer | spandidos-publications.com |

In Vivo Pharmacological Modeling with Salvianolic Acid A (Animal Studies)

Cardiovascular Disease Models

Salvianolic acid A has been extensively evaluated in animal models of cardiovascular disease, demonstrating significant cardioprotective effects. In rat models of myocardial infarction (MI), SAA treatment has been shown to reduce the myocardial infarct size, promote angiogenesis, and improve post-infarction contractile function. researchgate.netnih.gov A meta-analysis of animal studies confirmed that salvianolic acids significantly increase vascular endothelium growth factor (VEGF) expression and blood vessel density, contributing to cardioprotection. nih.gov

In a spontaneously hypertensive rat (SHR) model, SAA administration prevented cardiac remodeling by acting as a novel MMP-9 inhibitor. researchgate.netplos.org This led to decreased heart fibrosis, attenuated heart hypertrophy, and regulation of fibroblast function. researchgate.netplos.org The mechanism in models of myocardial ischemia is directly linked to its ability to target the transgelin-actin complex, which enhances the contractility of vascular smooth muscle cells and improves coronary blood flow. nih.govnih.gov This effect was confirmed in wild-type mice, where SAA had a protective effect on the myocardium, an effect that was absent in transgelin knockout mice. nih.gov Furthermore, in diabetic rats with myocardial ischemia-reperfusion injury, SAA pretreatment significantly improved cardiac hemodynamics and reduced myocardial apoptosis. frontiersin.org

Table 2: Summary of Salvianolic Acid A Effects in Cardiovascular Disease Animal Models

| Animal Model | Disease | Key Findings | References |

|---|---|---|---|

| Rat | Myocardial Infarction | Decreased infarct size, increased VEGF, improved blood vessel density. | nih.gov |

| Spontaneously Hypertensive Rat (SHR) | Hypertension, Cardiac Remodeling | Prevented cardiac fibrosis and hypertrophy via MMP-9 inhibition. | researchgate.net, plos.org |

| Mouse (Wild-type vs. Transgelin knockout) | Myocardial Ischemia | Exerted myocardial protective effects by stabilizing the transgelin-actin complex. | nih.gov, nih.gov |

| Diabetic Rat | Myocardial Ischemia-Reperfusion | Improved cardiac hemodynamics, reduced apoptosis. | frontiersin.org |

Central Nervous System Disease Models

In animal models of central nervous system (CNS) disorders, Salvianolic acid A has shown significant neuroprotective properties, particularly in the context of ischemic stroke. In a rat model of middle cerebral artery occlusion (MCAO), which mimics cerebral ischemia/reperfusion injury (CIRI), SAA treatment was found to alleviate brain damage. nih.gov It significantly reduced neurological deficit scores, decreased brain water content (edema), and inhibited both inflammation and apoptosis in the brain tissue. nih.govresearchgate.net

Mechanistically, SAA's neuroprotective role in the MCAO model involves the regulation of specific microRNAs and signaling pathways. One study demonstrated that SAA activates the Wnt/β-catenin pathway by up-regulating miR-499a and subsequently inhibiting its target, DDK1, leading to reduced neuronal injury. nih.gov In models of vascular dementia, SAA has been shown to suppress neuroinflammation and the generation of peroxynitrite. mdpi.com Furthermore, in a Drosophila melanogaster model of Alzheimer's disease, SAA demonstrated neuroprotective effects by reducing cell death induced by amyloid-beta (Aβ42) exposure and diminishing Aβ42 fibrillation. researchgate.netbiorxiv.org

Table 3: Summary of Salvianolic Acid A Effects in CNS Disease Animal Models

| Animal Model | Disease Model | Key Findings | References |

|---|---|---|---|

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Alleviated brain damage, reduced edema, inhibited inflammation and apoptosis. | nih.gov, researchgate.net |

| Rat | Vascular Dementia | Suppressed neuroinflammation and peroxynitrite generation. | mdpi.com |

| Drosophila melanogaster | Alzheimer's Disease (Aβ42 expression) | Reduced Aβ42 fibrillation and ameliorated Aβ42-associated cell death. | researchgate.net, biorxiv.org |

Hepatic Pathophysiology Models

Preclinical animal studies have highlighted the hepatoprotective potential of Salvianolic acid A. In rodent models of liver damage induced by chemicals like carbon tetrachloride (CCl4), SAA has been shown to attenuate liver injury. caringsunshine.com Its administration leads to a reduction in serum markers of liver damage, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and decreases histological evidence of hepatic fibrosis. caringsunshine.com

The anti-fibrotic effects of salvianolic acids are a key area of investigation. In animal models of liver fibrosis, these compounds have been observed to inhibit the activation of hepatic stellate cells (HSCs), a critical event in the development of liver fibrosis. caringsunshine.comfrontiersin.org For instance, Salvianolic acid B, a closely related compound, has been shown to improve liver function and reduce fibrosis in rat models, partly by modulating the Hedgehog signaling pathway. nih.govspandidos-publications.com The protective mechanisms of salvianolic acids in the liver are attributed to their antioxidant, anti-inflammatory, and anti-fibrotic activities. caringsunshine.comcaringsunshine.com

Table 4: Summary of Salvianolic Acid A Effects in Hepatic Pathophysiology Animal Models

| Animal Model | Disease Model | Key Findings | References |

|---|---|---|---|

| Rodent | Chemical-induced toxicity (e.g., CCl4) | Attenuated liver damage, reduced serum ALT and AST, decreased histological fibrosis. | caringsunshine.com |

| Rat | Liver Fibrosis | Inhibited hepatic stellate cell activation, reduced collagen deposition. | frontiersin.org, spandidos-publications.com |

Renal Pathophysiology Models

Salvianolic acid A has demonstrated significant therapeutic effects in various animal models of kidney disease. In the 5/6 nephrectomy (5/6Nx) rat model, a classic representation of chronic kidney disease (CKD), SAA treatment attenuated kidney injury and inflammation. mdpi.comnih.govbohrium.com Administration of SAA dose-dependently lowered levels of urine protein, blood urea (B33335) nitrogen (BUN), and serum creatinine (B1669602). nih.govbohrium.com Histological analysis revealed that SAA attenuated renal pathological lesions and reduced tubulointerstitial fibrosis by decreasing the expression of transforming growth factor-β1 (TGF-β1) and α-smooth muscle actin. nih.gov These effects are attributed to its anti-inflammatory activities, mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways. nih.gov

In a rat model of renal ischemia/reperfusion (I/R) injury, SAA also showed protective effects. nih.govphysiology.orgphysiology.org It significantly attenuated kidney injury, as evidenced by decreased plasma creatinine and BUN levels, a reduced number of apoptotic tubular cells, and lower kidney oxidative stress. nih.govphysiology.orgphysiology.org The mechanism in this model involves the activation of the Akt/mTOR/4EBP1 signaling pathway, which promotes tubular cell survival. nih.govphysiology.org Other salvianolic acids, such as B and C, have also shown efficacy in ameliorating renal fibrosis in models like unilateral ureteral obstruction (UUO). imrpress.comresearchgate.nettandfonline.com

Table 5: Summary of Salvianolic Acid A Effects in Renal Pathophysiology Animal Models

| Animal Model | Disease Model | Key Findings | References |

|---|---|---|---|

| Rat | 5/6 Nephrectomy (Chronic Kidney Disease) | Reduced proteinuria, BUN, creatinine; attenuated renal fibrosis and inflammation via NF-κB/p38 MAPK inhibition. | mdpi.com, nih.gov, bohrium.com |

| Rat | Renal Ischemia/Reperfusion (Acute Kidney Injury) | Decreased creatinine and BUN; reduced apoptosis and oxidative stress via Akt/mTOR activation. | nih.gov, physiology.org, physiology.org |

| Mouse | Unilateral Ureteral Obstruction (UUO) | Ameliorated tubulointerstitial fibrosis (demonstrated with related salvianolic acids). | imrpress.com, researchgate.net |

Osteoarthritis and Cartilage Degradation Models

The therapeutic potential of Salvianolic acid A in osteoarthritis (OA) has been confirmed in multiple in vivo animal models. In a mouse model of OA, treatment with SAA for eight weeks inhibited the further deterioration of the condition, demonstrating a clear therapeutic role. nih.govfrontiersin.org Similarly, in a rat model of knee osteoarthritis (KOA), SAA treatment significantly attenuated cartilage damage in a dose-dependent manner. nih.govresearchgate.net

The protective effects of SAA on cartilage are multifaceted. Immunohistochemistry from these animal studies showed that SAA promotes the expression of chondrogenesis-related proteins like collagen type II (COL2A1) and Aggrecan. nih.govresearchgate.net Concurrently, it inhibits the expression of catabolism-related proteins, including MMP-3, MMP-13, and caspase-3, in the cartilage tissue. nih.govresearchgate.net These findings indicate that SAA facilitates cartilage repair by inhibiting the catabolism and apoptosis of chondrocytes while promoting the chondrogenic differentiation of bone mesenchymal stem cells (BMSCs). researchgate.net The mechanism is partly attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory and degradative processes of OA. nih.govfrontiersin.org

Table 6: Summary of Salvianolic Acid A Effects in Osteoarthritis Animal Models

| Animal Model | Disease Model | Key Findings | References |

|---|---|---|---|

| Mouse | Osteoarthritis (OA) | Inhibited OA progression and cartilage deterioration. | nih.gov, frontiersin.org |

| Rat | Knee Osteoarthritis (KOA) | Attenuated cartilage damage; promoted COL2A1 and Aggrecan expression; inhibited MMP-3, MMP-13, and caspase-3. | researchgate.net, nih.gov |

Cancer Research in Animal Models (e.g., Xenograft Models)

Salvianolic acid A (SAA) has demonstrated notable antitumor effects in various preclinical animal models, particularly in xenograft studies where human cancer cells are implanted into immunocompromised mice. These in vivo investigations provide crucial insights into the compound's potential therapeutic efficacy and its mechanisms of action in a complex biological system.

In the context of hematological malignancies, SAA has been studied in xenograft mouse models of diffuse large B-cell lymphoma (DLBCL). spandidos-publications.comnih.gov In vivo studies confirmed that SAA can suppress the tumor growth of DLBCL cell lines OCI-Ly01 and SUDHL-8. spandidos-publications.comnih.gov The underlying mechanism in these models involves the regulation of the MAPK signaling pathway. Specifically, SAA was found to upregulate c-Jun N-terminal kinase while downregulating phosphorylated (p-)ERK and p-p38 MAPK. spandidos-publications.comnih.gov

Research in breast cancer has also yielded significant findings. In a triple-negative breast cancer (TNBC) animal model using MDA-MB-231 tumor xenografts, SAA was shown to significantly inhibit tumor growth. oncotarget.com This inhibition was associated with an increase in apoptotic cells within the tumor tissue. oncotarget.com Mechanistically, the antitumor effect in this model was linked to the accumulation of ceramide in the cancer cells. oncotarget.com Another study using a 4T1 animal tumor model found that a specific formulation of SAA could markedly enhance its antitumor actions by promoting tumor cell death and inhibiting proliferation. spandidos-publications.com

In the realm of lung cancer, SAA has shown the ability to inhibit the growth of mouse lung cancer cells. frontiersin.org Furthermore, it has demonstrated potential in overcoming chemotherapy resistance. In models using A549/DDP lung cancer cells, which are resistant to cisplatin, SAA was found to partially reverse this resistance by targeting the c-MET/Akt/mTOR signaling pathway. spandidos-publications.comnih.gov The compound has also been investigated in combination with other chemotherapeutic agents. For instance, SAA combined with paclitaxel significantly increased tumor suppression in one animal model. researchgate.net

The table below summarizes key findings from in vivo cancer research on Salvianolic Acid A.

Table 1: Summary of Salvianolic Acid A Research in Animal Cancer Models

| Cancer Type | Animal Model | Cell Line(s) | Key Findings & Mechanistic Actions | Citations |

|---|---|---|---|---|

| Diffuse Large B-cell Lymphoma (DLBCL) | Xenograft Mouse Model | OCI-Ly01, SUDHL-8 | Suppressed tumor growth; Regulated MAPK signaling pathway (upregulated JNK, downregulated p-ERK and p-p38). | spandidos-publications.com, nih.gov |

| Triple-Negative Breast Cancer (TNBC) | Xenograft Mouse Model | MDA-MB-231 | Inhibited tumor growth; Induced apoptosis; Promoted ceramide accumulation. | oncotarget.com |

| Breast Cancer | 4T1 Animal Tumor Model | 4T1 | Promoted tumor cell death; Inhibited cell proliferation. | spandidos-publications.com |

| Lung Cancer | Not Specified | Mouse Lung Cancer Cells | Inhibited tumor growth. | frontiersin.org |

Other Experimental Disease Models

Beyond oncology, the therapeutic potential of Salvianolic acid A has been explored in a range of other experimental disease models, highlighting its diverse pharmacological activities.

In the field of cardiovascular disease, SAA has been investigated for its protective effects on the heart. In animal models of acute myocardial infarction, SAA was found to exert cardioprotection by promoting angiogenesis. nih.gov Meta-analyses of preclinical studies have shown that SAA treatment leads to increased expression of vascular endothelial growth factor (VEGF) and greater blood vessel density, which contributes to a reduction in myocardial infarct size. nih.gov In spontaneously hypertensive rats, a model for cardiac remodeling, SAA was identified as a novel inhibitor of matrix metalloproteinase-9 (MMP-9). plos.org This inhibition led to decreased cardiac fibrosis and attenuated heart hypertrophy. plos.org

SAA has also shown promise in models of fibrotic diseases affecting various organs. In a rat model of pulmonary fibrosis induced by bleomycin, SAA attenuated the condition by reducing alveolar wall thickness and collagen deposition. frontiersin.org For liver fibrosis, SAA was reported to prevent the pathological progression in streptozotocin-induced diabetic rats, a model where diabetes increases the risk of liver fibrosis. frontiersin.org It achieved this in part by significantly reducing hepatocyte apoptosis. frontiersin.org In a model of renal fibrosis, SAA was found to attenuate kidney damage by inhibiting the activation of the NF-κB and p38 MAPK signaling pathways. frontiersin.org

Neurological conditions have also been a focus of SAA research. In rodent models of ischemic stroke, preclinical studies have reported that SAA can reduce the infarct size, suppress the death of neurons (apoptosis), improve microcirculation, and lessen damage to the blood-brain barrier. caringsunshine.com Similarly, in models of cerebral ischemia-reperfusion, SAA was shown to significantly reduce the inflammatory response and subsequent injury. imrpress.com

The table below provides a summary of research findings for Salvianolic Acid A in other experimental disease models.

Table 2: Summary of Salvianolic Acid A Research in Other Experimental Disease Models

| Disease Model | Animal Model | Key Findings & Mechanistic Actions | Citations |

|---|---|---|---|

| Acute Myocardial Infarction | Various animal models | Promoted angiogenesis; Increased VEGF expression; Reduced myocardial infarct size. | nih.gov |

| Cardiac Remodeling/Hypertension | Spontaneously Hypertensive Rats (SHR) | Prevented cardiac remodeling; Attenuated cardiac fibrosis and hypertrophy; Inhibited matrix metalloproteinase-9 (MMP-9). | plos.org |

| Pulmonary Fibrosis | Bleomycin-induced rat model | Attenuated pulmonary fibrosis; Reduced alveolar wall thickness and collagen deposition. | frontiersin.org |

| Liver Fibrosis | Streptozotocin-induced diabetic rats | Prevented progression of liver fibrosis; Reduced hepatocyte apoptosis. | frontiersin.org |

| Renal Fibrosis | Not specified rat model | Attenuated kidney damage; Inhibited NF-κB and p38 MAPK signaling pathways. | frontiersin.org |

| Ischemic Stroke | Rodent models | Reduced infarct size; Suppressed neuronal apoptosis; Improved microcirculation. | caringsunshine.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Salvianolic acid A |

| Salvianolic acid B |

| Atrasentan |

| B-cell lymphoma 2 (BCL-2)-associated X protein (BAX) |

| Bcl-xL |

| Bleomycin |

| c-Jun N-terminal kinase (JNK) |

| Caspase-3 |

| Caspase-9 |

| Celecoxib |

| Ceramide |

| Cisplatin |

| Cyclin B1 |

| Cyclin D1 |

| Doxorubicin |

| Gefitinib |

| Ginsenoside Rg1 |

| Glutathione |

| Malondialdehyde |

| Paclitaxel |

| Poly (ADP) ribose polymerase (PARP) |

| Protocatechualdehyde |

| Rosmarinic acid |

| Streptozotocin |

| Survivin |

Molecular and Cellular Target Identification for Salvianolic Acid a

Computational Approaches to Target Prediction and Network Pharmacology

Computational methods provide a powerful and efficient means to predict potential protein targets of small molecules like Sal A. These in silico techniques are often the first step in the target identification process, generating hypotheses that can be tested experimentally.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This can be done through two primary approaches:

Ligand-based virtual screening: This method uses the knowledge of known active ligands to identify other compounds with similar properties. For Sal A, this would involve comparing its structural and chemical features to databases of compounds with known biological activities.

Structure-based virtual screening: This approach utilizes the three-dimensional (3D) structure of a potential protein target. Molecular docking simulations are performed to predict how Sal A might bind to the active site of a protein. For instance, virtual screening has been used to identify potential inhibitors of endothelin-converting enzyme-1 (ECE-1) from Salvia miltiorrhiza, the plant from which Sal A is derived. In one such study, Sal A was identified as a potential ECE-1 inhibitor based on both pharmacophore and molecular docking scores. cdnsciencepub.combucm.edu.cn Similarly, a virtual target screening method identified the metallo-β-lactamase (MBL) VIM-2 as a potential target of Sal A. nih.gov Another study used virtual screening to identify Sal A as a potential inhibitor of the EV71 3C protease, a key enzyme for the replication of enterovirus 71. nih.govfrontiersin.org

A study systematically analyzed the potential targets of Sal A using the PharmMapper and DRAR-CPI servers. mdpi.com This dual-pronged approach identified 13 putative protein targets, including aldose reductase, which is implicated in inflammatory processes. mdpi.com Molecular docking has also been employed to investigate the binding of Sal A to various targets, including the spike protein of the 2019-nCoV and human proteins implicated in COVID-19, such as JAK2, TYK2, and MAPK3. uj.ac.zaresearchgate.net

Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases. nih.gov By constructing and analyzing biological networks, researchers can gain a more holistic understanding of a drug's mechanism of action. mdpi.comnih.gov

For Sal A, network pharmacology has been used to build drug-target-pathway networks. mdpi.com These networks visually represent the predicted interactions and help to identify key biological pathways that may be modulated by Sal A. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are then used to interpret the biological significance of the predicted targets. For example, network analysis of the 13 putative targets of Sal A revealed associations with cancer and metabolic processes. mdpi.com

In the context of specific diseases, network pharmacology has been applied to understand how Sal A might exert its therapeutic effects. For myocardial infarction, network analysis identified 120 potential therapeutic targets of Sal A, with the PI3K-Akt signaling pathway being significantly implicated. frontiersin.orgnih.gov Similarly, for ischemic stroke, network pharmacology predicted that phenolic acids from Salvia miltiorrhiza, including Sal A, target key proteins like IL-6, AKT1, and VEGFA, and are involved in pathways such as the AGE-RAGE and HIF-1 signaling pathways. doaj.org

Ligand-based and Structure-based Virtual Screening

Experimental Validation of Predicted Targets

While computational methods are invaluable for generating hypotheses, experimental validation is essential to confirm the predicted interactions between Sal A and its targets. A variety of experimental techniques are used for this purpose.

Chemical biology methods utilize specially designed chemical probes to identify protein targets.

Affinity Chromatography: This technique involves immobilizing a derivative of Sal A onto a solid support. A cell lysate is then passed over this support, and proteins that bind to Sal A are retained and can be subsequently identified.

Photoaffinity Labeling: In this method, a Sal A molecule is modified with a photoreactive group. When this probe binds to its target and is exposed to UV light, a covalent bond is formed, permanently linking the probe to the target protein. The labeled protein can then be isolated and identified.

A study utilized a chemical biology approach to identify transgelin and actin as direct targets of Sal A. nih.govnih.gov Another study employed an alkynylated Sal A probe for chemoproteomics, discovering that Sal A can covalently modify cellular proteins. researchgate.netacs.orgacs.orgnih.gov This chemoproteomic profiling revealed 46 proteins that were covalently modified by Sal A, including Raptor, a key component of the mTORC1 complex. researchgate.netacs.org

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction between a small molecule and its target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (like Sal A) to a ligand (the target protein) immobilized on a sensor surface. It can determine the association and dissociation rate constants, as well as the equilibrium dissociation constant (KD), which is a measure of binding affinity. SPR analysis has been used to confirm the direct binding of Sal A to several targets, including:

Matrix Metalloproteinase-9 (MMP-9), with a KD value of 0.80 µmol/L. plos.orgsemanticscholar.org

CD36, a scavenger receptor, with a high affinity. nih.gov

Transgelin and actin. nih.gov

The receptor-binding domain (RBD) of the 2019-nCoV spike protein (KD = 3.82 ± 0.43 e-6 M) and its human receptor ACE2 (KD = 4.08 ± 0.61 e-7 M). nih.gov

Peroxisome proliferator-activated receptor gamma (PPARG). researchgate.net

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique can also be used to determine binding affinities. MST has been used to validate the interaction between Sal A and its targets, such as transgelin. nih.gov It has also been used to study the interaction of Sal A with predicted targets in the context of ischemic disease. nih.gov

Single-molecule imaging: This advanced technique allows for the direct visualization of individual molecules and their interactions. It has been used to further validate the binding of Sal A to the transgelin-actin complex. nih.govnih.gov

The table below summarizes the experimentally validated targets of Salvianolic Acid A and the corresponding binding affinities determined by biophysical methods.

| Target Protein | Validation Method(s) | Binding Affinity (KD) | Reference(s) |

| Matrix Metalloproteinase-9 (MMP-9) | Surface Plasmon Resonance (SPR) | 0.80 µmol/L | plos.orgsemanticscholar.org |

| Transgelin | Biacore analysis, Microscale Thermophoresis (MST), Single-molecule imaging | - | nih.govnih.gov |

| Actin | Biacore analysis, Microscale Thermophoresis (MST), Single-molecule imaging | - | nih.govnih.gov |

| 2019-nCoV Spike Protein (RBD) | Surface Plasmon Resonance (SPR) | 3.82 ± 0.43 µM | nih.gov |

| Angiotensin-Converting Enzyme 2 (ACE2) | Surface Plasmon Resonance (SPR) | 0.408 ± 0.061 µM | nih.gov |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | Surface Plasmon Resonance (SPR) | - | researchgate.net |

| YTHDF1 | Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) | 6.3 µM (ITC), 5.3 µM (MST) | probechem.com |

| Raptor (mTORC1 subunit) | Chemoproteomics | - | researchgate.netacs.org |

This table is not exhaustive and represents a selection of key findings.

"Omics" technologies provide a global view of the changes in proteins (proteomics) and gene expression (transcriptomics) within a cell or organism in response to a stimulus, such as treatment with Sal A.

Proteomic Analysis: Proteomics can identify changes in the expression levels of thousands of proteins simultaneously. A tandem mass tag-based quantitative proteomic analysis of the hippocampus in ischemic stroke rats treated with Sal A identified 53 differentially expressed proteins. cjter.com Of these, 50 were up-regulated and 3 were down-regulated, and they were primarily involved in binding and catalytic activities. cjter.com Further analysis revealed that these proteins were associated with the complement and coagulation cascades. cjter.com In another study, an integrative analysis of chemoproteomics and phosphoproteomics revealed that Sal A is a covalent inhibitor of mTORC1. researchgate.netacs.orgacs.orgnih.gov The phosphoproteomics data showed that Sal A primarily modulated phosphoproteins in the PI3K-Akt-mTOR signaling pathway. researchgate.netacs.org

Transcriptomic Analysis: Transcriptomics measures the expression levels of all genes in a cell. A global transcriptomic analysis of transgenic Caenorhabditis elegans expressing the human Aβ42 peptide (a model for Alzheimer's disease) and treated with Sal A showed that antioxidant response genes were upregulated. biorxiv.orgbiorxiv.org In contrast, genes related to locomotion and neuronal signaling were downregulated. biorxiv.org In the context of Salvia miltiorrhiza itself, transcriptomic studies have been used to understand the biosynthesis of salvianolic acids. frontiersin.orgresearchgate.netfrontiersin.org For example, treating S. miltiorrhiza with copper ions led to changes in the expression of genes involved in the biosynthesis of salvianolic acids. frontiersin.org

The integration of these computational and experimental approaches provides a comprehensive picture of the molecular and cellular targets of Salvianolic Acid A, paving the way for a deeper understanding of its therapeutic potential.

Genetic Modulation Techniques (e.g., Gene Knockout/Knockdown)

Genetic modulation techniques, including gene knockout and knockdown, have been instrumental in elucidating the specific molecular targets and pathways through which Salvianolic acid A (SalA) exerts its pharmacological effects. These powerful research tools allow for the specific silencing or elimination of a gene of interest, thereby enabling scientists to observe how the absence of the corresponding protein affects the cellular response to SalA. Such studies have provided direct evidence for the involvement of several key proteins in the mechanisms of action of SalA across various disease models.

One of the prominent methods utilized is RNA interference (RNAi), particularly through the use of small interfering RNA (siRNA), to achieve transient gene knockdown. This approach has been pivotal in confirming the roles of signaling proteins in the hepatoprotective effects of SalA. For instance, in studies investigating non-alcoholic fatty liver disease (NAFLD), gene silencing of AMP-activated protein kinase (AMPK) via siRNA transfection was shown to abolish the protective effects of SalA against lipotoxicity in hepatocytes. frontiersin.org This finding clearly indicated that the anti-lipotoxicity property of SalA is dependent on its ability to maintain AMPK activity. frontiersin.org Further investigation into this pathway revealed that sirtuin 1 (SIRT1) acts downstream of AMPK. Silencing AMPK with siRNA inhibited the SalA-induced upregulation of SIRT1, whereas silencing SIRT1 had no effect on the activation of AMPK by SalA, confirming SIRT1's position as a downstream target in this protective cascade. frontiersin.orgnih.gov In a different model of liver injury induced by acetaminophen, siRNA-mediated knockdown of SIRT1 was found to diminish the therapeutic efficacy of SalA. mdpi.com

The utility of gene knockdown has also been demonstrated in cancer research. In paclitaxel-resistant human breast cancer cells, transient knockdown of transgelin 2 (TAGLN2) using siRNA sensitized these cells to paclitaxel (B517696) and inhibited their migration and invasion capabilities, mimicking the effects of SalA treatment. tandfonline.com This suggests that SalA may exert its anti-cancer effects in this context by inactivating transgelin 2. tandfonline.com

In addition to transient knockdown, more permanent genetic modifications through gene knockout have been employed to validate the targets of SalA. A significant study utilized transgelin knockout mice to confirm that transgelin is a direct target of SalA in the cardiovascular system. nih.gov While SalA exhibited a protective effect on the myocardium in wild-type mice, this protective effect was absent in transgelin-deficient (transgelin -/-) mice, providing strong in vivo evidence of this molecular interaction. nih.gov

Furthermore, the CRISPR/Cas9 system, a revolutionary gene-editing tool, has been applied in Salvia miltiorrhiza, the plant source of SalA, to modulate the biosynthetic pathways of salvianolic acids. By knocking out genes encoding enzymes like rosmarinic acid synthase (RAS) and laccases (LAC), researchers have been able to decrease the production of salvianolic acids, including SalA. researchgate.netdntb.gov.uafrontiersin.org While these studies focus on the biosynthesis rather than the pharmacological targets of SalA, they provide valuable insights into the pathways that could be engineered to enhance the production of this medicinally important compound. For example, CRISPR/Cas9-mediated knockout of the transcription factor SmMYB71 in S. miltiorrhiza hairy roots led to an increased accumulation of salvianolic acid. mdpi.com

The table below summarizes key research findings where genetic modulation techniques were used to identify or confirm the molecular targets of Salvianolic acid A.

| Gene Target | Modulation Technique | Experimental Model | Key Research Finding | Reference |

|---|---|---|---|---|

| AMP-activated protein kinase (AMPK) | siRNA Knockdown | HepG2 cells (human hepatoma cell line) | Silencing AMPK abolished the protective role of SalA against palmitic acid-induced lipotoxicity, indicating AMPK activity is essential for SalA's effect. | frontiersin.org |

| Sirtuin 1 (SIRT1) | siRNA Knockdown | HepG2 cells, AML12 cells (mouse hepatocyte cell line) | SIRT1 was identified as a downstream target of SalA-activated AMPK. frontiersin.org Knockdown of SIRT1 diminished the protective efficacy of SalA against acetaminophen-induced hepatotoxicity. mdpi.com | frontiersin.orgmdpi.com |

| Transgelin 2 (TAGLN2) | siRNA Knockdown | MCF-7/PTX cells (paclitaxel-resistant human breast cancer cells) | Knockdown of TAGLN2 sensitized resistant cells to paclitaxel and inhibited migration and invasion, mimicking the effects of SalA. | tandfonline.com |

| Transgelin | Gene Knockout | Transgelin (-/-) mice | The myocardial protective effect of SalA observed in wild-type mice was absent in transgelin knockout mice, validating transgelin as a direct in vivo target. | nih.gov |

| Rosmarinic acid synthase (RAS) | CRISPR/Cas9 Knockout | Salvia miltiorrhiza hairy roots | Knockout of SmRAS led to decreased content of salvianolic acids, confirming its role in the biosynthetic pathway. | researchgate.net |

| Laccase (LAC) genes | CRISPR/Cas9 Knockout | Salvia miltiorrhiza hairy roots | Multiplexed knockout of SmLAC genes resulted in decreased accumulation of salvianolic acid B. | dntb.gov.uafrontiersin.org |

| SmMYB71 | CRISPR/Cas9 Knockout | Salvia miltiorrhiza hairy roots | Knockout of this transcription factor resulted in higher salvianolic acid accumulation, identifying it as a negative regulator of the biosynthesis pathway. | mdpi.com |

Structure Activity Relationship Sar Studies of Salvianolic Acid a and Its Analogs

Identification of Key Pharmacophores and Functional Groups

Salvianolic Acid A is a polyphenolic compound formed by the condensation of one molecule of danshensu (B613839) ((R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid) and two molecules of caffeic acid. frontiersin.org Its structure contains several functional groups that are critical for its biological activities. The core chemical scaffold of salvianolic acids is the phenolic acid structure. frontiersin.org

Pharmacophore modeling, a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity, has been applied to understand the interactions of salvianolic acids with various biological targets. These studies have highlighted several key features:

Catechol Moieties: The 3,4-dihydroxyphenyl groups (catechol rings) are fundamental to the antioxidant properties of SAA and are involved in hydrogen bonding and hydrophobic interactions with target proteins. worldscientific.comaporc.org

Carboxylic Acid Group: The carboxylic acid function is a key hydrogen-bond donor and acceptor, contributing significantly to the binding affinity of the molecule to various enzymes and receptors. cdnsciencepub.com

Hydrophobic Regions: The aromatic rings provide hydrophobic surfaces that interact with non-polar pockets in target proteins. aporc.orgcdnsciencepub.combucm.edu.cn

Hydrogen Bond Donors/Acceptors: The numerous hydroxyl groups and the carboxylic acid moiety act as both hydrogen bond donors and acceptors, forming a network of interactions that stabilize the ligand-protein complex. worldscientific.comcdnsciencepub.combucm.edu.cn

Pharmacophore models developed for various targets have consistently identified combinations of these features. For instance, a model for endothelin converting enzyme-1 (ECE-1) inhibitors highlighted the importance of hydrophobic groups and hydrogen-bond donors, features prominent in SAA. cdnsciencepub.com Similarly, a pharmacophore for Niemann-Pick C1-Like 1 (NPC1L1) inhibitors identified hydrophobic aromatic regions and hydrogen bond acceptor features as critical. aporc.org These findings confirm that the polyphenolic nature of SAA, with its specific arrangement of hydroxyl, carboxyl, and aromatic functionalities, constitutes its primary pharmacophore.

Design and Synthesis of Salvianolic Acid A Derivatives